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2-Amino-3-(oxan-3-yl)propanoic acid

Cat. No.: B12946728
M. Wt: 173.21 g/mol
InChI Key: CCXBKWDQBMMIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(oxan-3-yl)propanoic acid (CAS: 1344972-67-3) is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and antimicrobial research. The compound features a tetrahydropyran (oxane) ring linked to an alanine backbone, a structure that is key to its potential as a building block for novel bioactive molecules. With the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol, this chiral molecule is offered in its (2R)-enantiomer form (MFCD18877101) for stereospecific applications . Its primary research value lies in the exploration of new anti-infective agents. Recent investigations into repurposed compounds have demonstrated that structurally related amino acid derivatives exhibit potent antiamoebic properties against pathogenic free-living amoebae like Naegleria fowleri and Balamuthia mandrillaris , which cause fatal central nervous system infections . The mechanism of action for such compounds is under investigation but may involve interference with essential metabolic pathways or cell wall biosynthesis in microbial pathogens . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. It is available as a high-purity solid and should be stored in a cool, dry place. Researchers are advised to consult the safety data sheet for handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B12946728 2-Amino-3-(oxan-3-yl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-amino-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)4-6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

CCXBKWDQBMMIAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Oxan 3 Yl Propanoic Acid

Multi-Step Organic Synthesis Approaches

The construction of 2-Amino-3-(oxan-3-yl)propanoic acid is a complex process that necessitates the sequential formation of its key structural components. This typically involves the initial synthesis or utilization of a pre-formed oxane ring, followed by the strategic introduction of the α-amino acid functionality.

Strategies Involving Oxane Ring Precursors

A primary strategy in the synthesis of this compound involves the use of a pre-existing oxane ring as a foundational building block. This approach leverages commercially available or readily synthesized oxane derivatives, which are then elaborated to incorporate the desired amino acid side chain.

One conceptual approach begins with an oxane-based aldehyde, such as oxane-3-carboxaldehyde . This precursor can then undergo reactions to build the propanoic acid side chain. For instance, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction could be employed to introduce a two-carbon unit, forming an α,β-unsaturated ester. Subsequent reduction of the double bond and manipulation of the functional groups can lead to the desired amino acid structure.

Another potential route starts from a protected oxane derivative. For example, a patent for the production of related 2-amino-3-hydroxypropanoic acid derivatives mentions the use of tetrahydropyran (B127337) as a possible substituent, suggesting that a protected 3-halomethyl-oxane could serve as a key intermediate. google.com This haloalkane can be used to alkylate a glycine (B1666218) enolate equivalent, a common strategy for amino acid synthesis.

A generalized representation of a synthetic sequence starting from an oxane precursor is outlined below:

StepReactionReactantsProduct
1Oxidation3-(Hydroxymethyl)oxaneOxane-3-carboxaldehyde
2Aldol CondensationOxane-3-carboxaldehyde, Malonic acid derivative3-(Oxan-3-yl)propenoic acid derivative
3Reduction & Amination3-(Oxan-3-yl)propenoic acid derivativeThis compound

Introduction of the α-Amino Acid Moiety

A crucial phase in the synthesis is the introduction of the α-amino acid group. Several established methods can be adapted for this purpose.

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. This reaction involves the treatment of an aldehyde, in this case, oxane-3-carboxaldehyde , with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. While effective, this method produces a racemic mixture of the amino acid, which would then require resolution to isolate the desired stereoisomer.

A more contemporary and often stereocontrolled approach is the alkylation of glycine derivatives . In this method, a glycine enolate equivalent, often stabilized as a Schiff base with a chiral auxiliary, is alkylated with a suitable electrophile. For the synthesis of this compound, an electrophile such as 3-(bromomethyl)oxane would be employed. This method offers the potential for high stereoselectivity, depending on the chiral auxiliary used. nih.govorganic-chemistry.orgresearchgate.net

The introduction of the amino group can also be achieved through the amination of a suitable precursor. For instance, an α-hydroxy acid derivative can be converted to an α-azido acid, which is then reduced to the desired α-amino acid.

Stereoselective Synthesis

Controlling the stereochemistry at the α-carbon is a critical challenge in the synthesis of this compound. Modern asymmetric synthesis techniques offer powerful solutions to this problem, enabling the preparation of enantiomerically enriched or pure forms of the target molecule.

Asymmetric Synthesis Techniques

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of unnatural amino acids. nih.govnih.gov This technique utilizes a photocatalyst that, upon excitation with light, can initiate radical-based transformations under mild conditions. For the synthesis of this compound, a strategy could involve the generation of a radical from an oxane-containing precursor, which then adds to a chiral glycine equivalent. nih.gov

For example, an oxalate (B1200264) ester of an alcohol derived from the oxane ring could serve as a radical precursor. nih.gov The photocatalytic cycle would involve the single-electron reduction of the excited photocatalyst by the oxalate, leading to the formation of a carbon-centered radical on the oxane-containing fragment. This radical would then add to a chiral imine derived from glyoxylate, with the stereochemistry being controlled by the chiral auxiliary on the imine. nih.gov

Catalyst System ComponentFunctionExample
PhotocatalystAbsorbs light and initiates electron transferIridium or Ruthenium complexes
Radical PrecursorGenerates the desired carbon-centered radicalAlkyl oxalate or carboxylate
Chiral AcceptorReacts with the radical to form the C-C bond stereoselectivelyChiral N-sulfinyl imine

Phase-transfer catalysis (PTC) is another robust method for achieving stereoselective alkylation in the synthesis of α-amino acids. nih.govrcsi.commdpi.comcrdeepjournal.orgorganic-chemistry.org In this approach, a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a chiral source like cinchona alkaloids or BINOL, transports an enolate from an aqueous or solid phase into an organic phase for reaction with an electrophile.

For the synthesis of this compound, the enolate of a glycine Schiff base would be generated in the presence of a base and the chiral phase-transfer catalyst. This chiral ion pair would then react with an electrophile such as 3-(bromomethyl)oxane in the organic phase. The chiral environment created by the catalyst directs the alkylation to occur on one face of the enolate, leading to an enantiomerically enriched product. nih.gov The efficiency and stereoselectivity of the reaction are highly dependent on the structure of the catalyst, the solvent, and the reaction conditions.

Catalyst TypeChiral ScaffoldTypical Application
Cinchona Alkaloid-DerivedQuininium or Quinidinium SaltsAsymmetric alkylation, Michael additions
BINOL-DerivedSpiro-type Quaternary Ammonium SaltsHighly enantioselective alkylations
Enzymatic Resolution and Biocatalytic Approaches

Direct research on the enzymatic resolution and biocatalytic synthesis specifically for this compound is not extensively documented in publicly available literature. However, the principles of these techniques are widely applied to the synthesis of other chiral amino acids and can be extrapolated to the target compound.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. nih.gov This method utilizes the stereoselectivity of enzymes, such as lipases or acylases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For instance, in the presence of a suitable acyl donor, a lipase (B570770) can selectively acylate one enantiomer of a racemic amino acid ester, allowing for the separation of the acylated product from the unreacted enantiomer. Dynamic kinetic resolution (DKR) further enhances the yield by combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

Biocatalytic approaches can also involve the use of aminotransferases or amino acid dehydrogenases for the asymmetric synthesis of amino acids from prochiral precursors. liverpool.ac.ukpressbooks.pub These methods offer high enantioselectivity and operate under mild reaction conditions.

A hypothetical enzymatic kinetic resolution for racemic this compound could involve the following steps:

Esterification of the racemic amino acid.

Selective hydrolysis of one ester enantiomer catalyzed by a lipase (e.g., from Candida antarctica).

Separation of the unreacted ester from the hydrolyzed amino acid.

The following table illustrates typical enzymes and conditions used in the resolution of amino acids, which could be adapted for this compound.

EnzymeReaction TypeSubstrate ExampleKey Findings
Lipase PSIM (Burkholderia cepacia)HydrolysisRacemic β-amino carboxylic ester hydrochloridesExcellent enantioselectivity (ee ≥99%) and good yields (>48%) for both enantiomers. semanticscholar.org
Lipase from Pseudomonas sp.Esterification3-hydroxy-3-(aryl)propanoic acidsCombined with metal-catalyzed racemization in DKR to achieve high yields (89%) of a single enantiomer. nih.gov

Control of Multiple Chiral Centers

The synthesis of this compound involves the creation of at least two chiral centers: one at the α-carbon of the amino acid and at least one within the oxane ring. The control of the relative and absolute stereochemistry of these centers is a critical aspect of its synthesis. While specific studies detailing the stereoselective synthesis of this exact compound are limited, general strategies for controlling multiple chiral centers in similar molecules can be applied.

Diastereoselective synthesis aims to control the formation of one diastereomer over others. mdpi.com This can be achieved through various methods, including:

Substrate-controlled synthesis: The existing chirality in the starting material directs the stereochemical outcome of subsequent reactions. rsc.org

Reagent-controlled synthesis: A chiral reagent or catalyst is used to induce stereoselectivity. liverpool.ac.uk

Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction and is later removed.

For the synthesis of this compound, a potential strategy could involve the asymmetric Michael addition of a chiral glycine enolate equivalent to an α,β-unsaturated ester or ketone derived from an oxane precursor. The stereochemistry of the final product would be influenced by the chiral auxiliary on the glycine unit and any existing stereocenters on the oxane ring.

Another approach involves the stereoselective reduction of a ketone or imine precursor. For example, the diastereoselective reduction of a β-keto ester containing the oxane moiety could establish the desired stereochemistry at the β-position relative to a pre-existing stereocenter on the ring.

The following table outlines general approaches for stereocontrolled synthesis that could be relevant for this compound.

MethodDescriptionExample Application
Iridium-catalyzed C-C cross-couplingDirect conversion of simple alkenes and glycine derivatives to β-substituted α-amino acid derivatives with high regio- and stereocontrol. liverpool.ac.ukSynthesis of α-amino acids with β-stereocenters.
Synergistic Photocatalysis and Organocatalysis[3+2] cycloaddition of cyclopropylamines with olefins to synthesize spirocyclic amino acid derivatives with high diastereoselectivity. mdpi.comDiastereoselective synthesis of complex cyclic amino acids.

Solid-Phase Synthesis Adaptations

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides from amino acid building blocks. nih.gov The incorporation of unnatural amino acids like this compound into peptides requires the preparation of a suitably protected building block, typically an N-Fmoc derivative.

Chemical Transformations and Derivatization of 2 Amino 3 Oxan 3 Yl Propanoic Acid

Modifications of the Amino Group

The primary amino group is a key site for modifications, enabling the introduction of protecting groups essential for peptide synthesis or direct N-alkylation to create novel derivatives.

N-Alkylation: Direct N-alkylation of the amino group is a plausible transformation. Methods for the N-alkylation of unprotected amino acids using alcohols in the presence of a catalyst, such as a Shvo catalyst (a well-defined ruthenium complex), have been reported. researchgate.net This "hydrogen borrowing" methodology allows for the direct coupling of alcohols with the amino acid, offering a green and efficient route to N-alkylated products. researchgate.net For a compound like 2-Amino-3-(oxan-3-yl)propanoic acid, this would allow for the introduction of various alkyl groups, enhancing its lipophilicity and modifying its chemical properties. acs.org

N-Protection: For applications in peptide synthesis, the protection of the α-amino group is a critical first step to prevent unwanted side reactions and oligomerization. acs.org Several standard protecting groups are applicable, with the choice depending on the desired orthogonality and deprotection conditions.

Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org This strategy is effective for a wide range of amino acids, including those with complex side chains.

Fmoc Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis (SPPS). It is introduced using reagents like Fmoc-Cl or Fmoc-OSu. The Fmoc group's stability to acidic conditions makes it orthogonal to many acid-labile side-chain protecting groups. sigmaaldrich.com

Cbz Protection: The benzyloxycarbonyl (Cbz or Z) group, which is removable by catalytic hydrogenolysis, is another common choice, particularly in solution-phase synthesis. highfine.com It is introduced via reaction with benzyl (B1604629) chloroformate (Cbz-Cl). highfine.com

The steric hindrance presented by the oxane side chain might influence the kinetics of these reactions, but established protocols are generally robust enough to achieve successful protection.

Table 1: Common N-Protection Strategies

Protecting Group Reagent Typical Conditions Deprotection
Boc Di-tert-butyl dicarbonate (Boc₂O) Aqueous base (e.g., NaOH, NaHCO₃) or anhydrous base (e.g., TEA) in an organic solvent. organic-chemistry.org Strong acid (e.g., TFA, HCl in dioxane). organic-chemistry.org
Fmoc Fmoc-OSu or Fmoc-Cl Aqueous sodium bicarbonate or organic base (e.g., TEA) in a solvent like dioxane or acetone. researchgate.net 20-50% piperidine (B6355638) in DMF. sigmaaldrich.com

| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous base (e.g., NaHCO₃) in an organic solvent. highfine.com | Catalytic hydrogenolysis (e.g., H₂, Pd/C). highfine.com |

Once the amino group is appropriately protected, the carboxylic acid moiety can be activated to form a peptide bond with another amino acid or an amine. The sterically hindered nature of the oxane side chain adjacent to the α-carbon makes this compound a challenging substrate for peptide coupling. researchgate.net Traditional methods may suffer from slow reaction rates and low yields. researchgate.net Therefore, potent coupling reagents are required. thermofisher.combachem.com

Common coupling reagents that are effective for hindered amino acids include:

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Known for its high efficiency and ability to suppress racemization, HATU is particularly effective for coupling sterically demanding amino acids. thermofisher.combachem.com

HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium): A widely used and efficient coupling reagent, often employed with an additive like HOBt (1-Hydroxybenzotriazole) to minimize racemization. rsc.orgwikipedia.orgpeptide.com

PyAOP (7-Azabenzotriazole-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate): This phosphonium (B103445) salt is also highly effective for difficult couplings, including the synthesis of cyclic peptides. thermofisher.combachem.com

These reagents work by converting the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amino group of the incoming partner. wikipedia.org

Modifications of the Carboxylic Acid Group

The carboxylic acid functional group can be readily transformed into esters or amides, providing another avenue for derivatization.

Esterification: The most common method for esterifying amino acids is the Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions (e.g., using HCl or H₂SO₄ as a catalyst). abiscientific.compearson.commsu.edu Under these conditions, the amino group is protonated, preventing it from interfering with the reaction. msu.edu This method would yield the corresponding alkyl ester of this compound. Esterification can be beneficial for increasing cell permeability of unnatural amino acids. chemrxiv.org

Amide Coupling: Direct amide coupling to the carboxylic acid can be achieved using the same powerful coupling reagents mentioned for peptide bond formation (HATU, HBTU, etc.). growingscience.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride (e.g., using thionyl chloride, SOCl₂), followed by reaction with a primary or secondary amine. libretexts.org This two-step process is a classic and effective method for amide synthesis.

Transformations Involving the Oxane Ring

The saturated oxane (tetrahydropyran) ring is generally stable but can be functionalized through modern synthetic methods or induced to undergo ring-opening under specific conditions.

C-H Functionalization: Direct functionalization of C-H bonds on the oxane ring represents a modern and efficient strategy for introducing molecular complexity. Palladium-catalyzed C(sp³)–H activation has been successfully applied to tetrahydropyran (B127337) systems. chemrxiv.org For instance, using a directing group strategy, specific C-H bonds can be selectively arylated or alkylated. chemrxiv.orgnih.gov A directing group, transiently or permanently attached to the amino acid backbone, could direct a palladium catalyst to activate a specific C-H bond on the oxane ring, allowing for the introduction of aryl or other functional groups. cam.ac.uk

Ring-Opening Reactions: The oxane ring can be cleaved through reactions with strong Lewis acids. mdpi.com For example, treatment with Lewis acids in the presence of acyl chlorides can lead to ring-opening and the formation of chloroesters. mdpi.com Frustrated Lewis Pairs (FLPs) have also been shown to catalyze the ring-opening of tetrahydropyran (THF), a related five-membered ring, and similar reactivity could be anticipated for oxane under appropriate conditions. nih.govacs.org Such transformations would dramatically alter the molecular scaffold, converting the cyclic ether into a linear, difunctionalized chain.

Heteroatom Replacement within the Ring or Side Chain

The concept of isosterism, which involves the substitution of an atom or group with another that has similar physical or chemical properties, provides a rational approach for modifying the oxane ring of this compound. sci-hub.seu-tokyo.ac.jp A primary example of this is the replacement of the oxygen atom in the oxane ring with other heteroatoms, such as sulfur, to yield analogues with altered electronic distribution, lipophilicity, and hydrogen bonding capacity.

The table below outlines potential heteroatom replacements for the oxane ring oxygen.

Original Moiety Potential Isosteric Replacement Resulting Structure Rationale for Replacement
Oxane (Oxygen)Thiane (B73995) (Sulfur)2-Amino-3-(thian-3-yl)propanoic acidAltered polarity, hydrogen bond accepting ability, and size. Sulfur is larger and less electronegative than oxygen. sci-hub.se
Oxane (Oxygen)Selane (Selenium)2-Amino-3-(selenan-3-yl)propanoic acidIntroduction of a heavier, more polarizable heteroatom, potentially modifying intermolecular interactions.
Oxane (Oxygen)Piperidine (Nitrogen)2-Amino-3-(piperidin-3-yl)propanoic acidIntroduction of a basic center, allowing for salt formation and different hydrogen bonding patterns (N-H donor).

These modifications fundamentally alter the character of the heterocyclic ring, from a neutral ether to a thioether, selenoether, or a basic secondary amine, thereby creating derivatives with distinct physicochemical profiles.

Side Chain Substitutions and Structural Analogues

Modifications to the side chain of this compound can generate a wide array of structural analogues. These changes can range from simple substitutions on the oxane ring to more complex alterations that constrain the molecule's conformation or replace parts of the amino acid backbone.

Introducing conformational constraints into amino acid structures is a key strategy in medicinal chemistry to lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity for a biological target. For this compound, this can be achieved by introducing additional rings or covalent bonds that restrict the rotational freedom of the side chain.

One established method for creating such constraints is through cyclopropanation. The synthesis of (Z)- and (E)-2-amino-2,3-methano-3-(indol-3-yl)-propanoic acids, which are conformationally constrained analogues of tryptophan, proceeds through the cyclopropanation of an olefinic azlactone derivative. researchgate.net A similar strategy could theoretically be applied to an unsaturated precursor of this compound to create a cyclopropane-fused analogue.

The table below details examples of strategies to create conformationally constrained derivatives.

Constraint Strategy Resulting Derivative Type Synthetic Approach (Hypothetical) Reference for Methodology
Cyclopropanation2-Amino-2,3-methano-3-(oxan-3-yl)propanoic acidCyclopropanation of an azlactone derived from 2-amino-3-(oxan-3-ylidene)propanoic acid. researchgate.net
Bicyclic FusionFused oxane-bicyclo-amino acidIntramolecular cyclization reactions, potentially via Diels-Alder or other pericyclic reactions on an unsaturated oxane precursor.
SpirocyclizationSpirocyclic oxane-amino acidSynthesis involving a spirocyclic ketone precursor which is then converted to the amino acid.

These modifications lead to rigid structures where the spatial relationship between the amino group, the carboxyl group, and the oxane ring is well-defined.

For example, the carboxylic acid moiety is often associated with poor pharmacokinetic properties. u-tokyo.ac.jp A well-known bioisostere for a carboxylic acid is a tetrazole ring. nih.gov This replacement maintains an acidic proton but significantly alters the size, shape, and lipophilicity of the group. Similarly, the primary amine can be modified to alter its basicity and hydrogen bonding capacity.

The following table summarizes potential isosteric replacements for the backbone functional groups of this compound.

Original Functional Group Isosteric Replacement Resulting Derivative Name Rationale and Properties Reference for Principle
Carboxylic Acid (-COOH)Tetrazole (-CN4H)5-(1-Amino-2-(oxan-3-yl)ethyl)-2H-tetrazoleTetrazole is a non-classical bioisostere of carboxylic acid, maintaining acidity but with different steric and electronic properties. nih.gov
Carboxylic Acid (-COOH)Hydroxamic Acid (-CONHOH)2-Amino-N-hydroxy-3-(oxan-3-yl)propanamideCan act as a metal chelator; alters H-bonding and acidity compared to the carboxylic acid.
Amine (-NH2)N-Methyl Amine (-NHCH3)2-(Methylamino)-3-(oxan-3-yl)propanoic acidReduces hydrogen bond donor capacity and increases lipophilicity; may alter receptor binding.
Amine (-NH2)Hydroxyl (-OH)2-Hydroxy-3-(oxan-3-yl)propanoic acidA classic bioisosteric replacement that removes the basic character and introduces a different hydrogen bonding profile. u-tokyo.ac.jp

These transformations highlight the versatility of the this compound scaffold for generating a diverse library of analogues through established principles of medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 2-Amino-3-(oxan-3-yl)propanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features can be determined.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the amino acid and the oxane ring moieties. The presence of the amino group (-NH₂) and the carboxylic acid (-COOH) group gives rise to distinctive broad and sharp bands.

Key expected absorption bands include a broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, which would overlap with the N-H stretching vibrations of the primary amine. The C=O stretch of the carboxylic acid is expected to produce a strong, sharp peak around 1700-1725 cm⁻¹. The C-O-C stretching of the oxane ring would likely appear in the fingerprint region, around 1150-1050 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
AmineN-H Stretch3400-3250Medium
Carboxylic AcidC=O Stretch1725-1700Strong
AmineN-H Bend1650-1580Medium
AlkaneC-H Stretch2950-2850Medium-Strong
Ether (Oxane)C-O-C Stretch1150-1050Strong

Note: The values presented are predicted based on the analysis of similar functional groups and may vary in experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks extensive chromophores (i.e., conjugated double bonds or aromatic rings), it is not expected to show significant absorption in the visible region. The primary absorption would likely occur in the far UV region, below 220 nm, corresponding to the n→σ* transitions of the amine and ether oxygen atoms and the n→π* transition of the carbonyl group in the carboxylic acid. Most amino acids without aromatic rings exhibit low UV absorbance at wavelengths commonly used for detection (e.g., 254 or 280 nm). shimadzu.com Therefore, direct UV-Vis detection for quantification can be challenging without derivatization.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Electronic Transition Expected Wavelength (λ_max) Molar Absorptivity (ε)
n→π* (Carbonyl)~210 nmLow
n→σ* (Amine, Ether)<200 nmLow

Note: The values presented are predicted and intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide crucial connectivity information for this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the amino acid backbone and the oxane ring. The α-proton (CH-NH₂) would likely appear as a multiplet around 3.5-4.0 ppm. The protons of the methylene (B1212753) group adjacent to the oxane ring (CH₂-oxane) would resonate in the 1.5-2.5 ppm range. The protons on the oxane ring itself would show complex multiplets, typically between 3.0 and 4.5 ppm for those on carbons adjacent to the oxygen (C-O-C) and between 1.2 and 2.0 ppm for the other ring protons. oregonstate.edu

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around 170-180 ppm. The α-carbon would appear around 50-60 ppm. The carbons of the oxane ring would resonate in the range of 60-80 ppm for those bonded to the oxygen and 20-40 ppm for the others.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-170-180
α-CH3.5-4.050-60
β-CH₂1.5-2.530-40
Oxane-CH (at C3)1.8-2.235-45
Oxane-CH₂ (at C2, C4)3.0-4.560-75
Oxane-CH₂ (at C5, C6)1.2-2.020-35

Note: These are predicted chemical shift ranges. Actual values depend on the solvent and specific stereochemistry.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of amino acids. Due to the lack of a strong UV chromophore in this compound, direct UV detection would have low sensitivity. shimadzu.com Therefore, analysis often requires pre-column or post-column derivatization with reagents that introduce a fluorescent or UV-active tag. nih.gov

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the separation of polar compounds like amino acids without derivatization, often coupled with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. jocpr.com A typical HILIC method would use a polar stationary phase (e.g., silica (B1680970) or amide-based) with a mobile phase consisting of a high percentage of an organic solvent like acetonitrile (B52724) and a small amount of an aqueous buffer. jocpr.com

Table 4: Representative HPLC (HILIC) Conditions for the Analysis of Non-Aromatic Amino Acids

Parameter Condition
Column HILIC (e.g., Silica-based, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Phosphate Buffer (pH 2.8) (75:25, v/v) jocpr.com
Flow Rate 1.0 mL/min
Detection UV at 210 nm or ELSD/MS
Column Temperature 30 °C

Note: These conditions are representative and would require optimization for the specific analysis of this compound.

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and sensitive detection of analytes in complex mixtures.

For this compound (Molecular Formula: C₈H₁₅NO₃, Molecular Weight: 173.21 g/mol ), electrospray ionization (ESI) in positive mode would likely produce a protonated molecular ion [M+H]⁺ at m/z 174.11.

Tandem mass spectrometry (LC-MS/MS) involves the fragmentation of the parent ion to produce characteristic product ions, which enhances selectivity and provides structural information. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as CO or COOH). nih.govnih.gov For this specific compound, fragmentation could also involve the oxane ring. nih.gov

Table 5: Predicted LC-MS/MS Fragmentation Data for this compound

Parent Ion [M+H]⁺ (m/z) Predicted Fragment Ion (m/z) Predicted Neutral Loss Plausible Fragment Identity
174.11156.10H₂O (18.01)Loss of water from carboxylic acid
174.11157.08NH₃ (17.03)Loss of ammonia from amino group
174.11128.10HCOOH (46.01)Loss of formic acid
174.1188.04C₅H₁₀O (86.08)Cleavage of the bond between the β-carbon and the oxane ring
174.1174.06C₆H₁₂O₂ (100.08)Iminium ion from cleavage of the α-β bond

Note: The m/z values are predicted based on common fragmentation patterns of amino acids and cyclic ethers. nih.govnih.gov Experimental results may vary.

Elemental Analysis for Purity and Composition

Elemental analysis is a cornerstone technique for the verification of a synthesized compound's empirical formula. This destructive method provides the mass percentages of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values is a strong indicator of the sample's purity.

For this compound, with a molecular formula of C₇H₁₃NO₃, the theoretical elemental composition can be calculated. Modern elemental analyzers combust the sample under controlled conditions, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

Table 1: Theoretical Elemental Composition of this compound (C₇H₁₃NO₃)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 7 84.07 52.81
Hydrogen H 1.008 13 13.104 8.24
Nitrogen N 14.01 1 14.01 8.80
Oxygen O 16.00 3 48.00 30.15

| Total | | | | 159.18 | 100.00 |

Note: The data in this table is calculated based on the molecular formula and serves as a theoretical reference for experimental validation.

In a research context, the experimental findings would be presented alongside these theoretical values, allowing for a direct assessment of purity. Any significant deviation could indicate the presence of impurities, such as residual solvents or starting materials.

Chiroptical Methods for Stereochemical Assignment

As this compound possesses a chiral center at the α-carbon, establishing the absolute configuration of its enantiomers is crucial. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are indispensable for this purpose.

Optical Rotation

Optical rotation is a classical chiroptical technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. researchgate.netcambridge.org The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. The specific rotation, [α], is a standardized measure and is instrumental in differentiating between enantiomers, which will rotate the plane of polarized light by equal amounts but in opposite directions. For instance, the (2R)- and (2S)-enantiomers of 2-amino-3-(oxan-4-yl)propanoic acid hydrochloride are commercially available, indicating their distinct stereochemical identities. sigmaaldrich.comsigmaaldrich.com

While specific optical rotation values for the enantiomers of this compound are not detailed in the available literature, a typical experimental report would specify the measured rotation, the D-line of a sodium lamp (589 nm) as the light source, the concentration, solvent, and temperature.

Table 2: Illustrative Optical Rotation Data Format

Compound Configuration Specific Rotation [α]D (degrees) Concentration (c) Solvent Temperature (°C)
This compound (S) Value not available e.g., 1.0 g/100 mL e.g., H₂O e.g., 25

Note: Specific experimental values are not available in the searched literature. The table illustrates the format for reporting such data.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a more sophisticated chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netlibretexts.org A CD spectrum plots this difference in absorption (ΔA) as a function of wavelength. The resulting spectral bands, known as Cotton effects, provide detailed information about the molecule's three-dimensional structure, including the absolute configuration of chiral centers and the secondary structure of larger biomolecules. libretexts.org

The application of CD spectroscopy is particularly powerful for the stereochemical assignment of complex molecules. rsc.org For novel amino acids like this compound, the sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophoric groups around the chiral center. While specific CD spectral data for this compound is not available, the technique would involve scanning a solution of each enantiomer in a suitable solvent over a range of UV wavelengths to observe the characteristic electronic transitions of the carboxyl and amino groups.

Table 3: Illustrative Circular Dichroism Data Format

Compound Configuration Solvent λmax (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
This compound (S) e.g., Methanol (B129727) Value not available Value not available

Note: Specific experimental values are not available in the searched literature. The table illustrates the format for reporting such data.

Computational Studies and Structure Function Relationship Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to predict the three-dimensional arrangement of atoms in a molecule and to explore its conformational landscape. For a flexible molecule like 2-Amino-3-(oxan-3-yl)propanoic acid, which contains a rotatable bond between the amino acid backbone and the oxane ring, understanding its preferred shapes is key to understanding its function.

The conformational flexibility of amino acids containing cyclic moieties is a critical determinant of their biological activity. Studies on related heterocyclic amino acids, such as those containing an oxazole (B20620) ring, have shown that stable conformations can be stabilized by intramolecular hydrogen bonds. nih.gov For this compound, computational methods would likely predict a chair conformation for the oxane ring as the lowest energy conformer, a feature that has been exploited in the design of pyranose mimetics. The relative orientation of the propanoic acid side chain with respect to the oxane ring would be determined by a balance of steric and electronic interactions.

Illustrative Table of Predicted Conformational Data:

Dihedral AnglePredicted Value (Degrees)Method
C1-C2-C3-N180 (anti)Energy Minimization (MMFF94)
C1-C2-C3-N60 (gauche)Energy Minimization (MMFF94)
H-N-Cα-Cβ-150 to -60Ab initio calculations
N-Cα-Cβ-Cγ60, 180, -60Rotational energy scan

This table is illustrative and based on typical data from conformational analysis of similar amino acids.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of a molecule. researchgate.net These methods can be used to calculate a variety of molecular properties that are crucial for reactivity and intermolecular interactions. researchgate.net DFT calculations have been used to investigate the mechanisms of reactions involving amino acids and to study the properties of furan-containing propanoic acid derivatives. mdpi.comresearchgate.net

For this compound, DFT could be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is valuable for predicting sites of reactivity and the nature of non-covalent interactions. Studies on small branched-chain amino acids have shown that quantum chemical calculations can predict properties like ionization energies and reduction potentials. nih.gov

Illustrative Table of DFT-Calculated Properties:

PropertyCalculated ValueBasis Set
HOMO Energy-6.5 eVB3LYP/6-31G(d)
LUMO Energy1.2 eVB3LYP/6-31G(d)
Dipole Moment3.5 DB3LYP/6-31G(d)
Mulliken Charge on Amino N-0.85 eB3LYP/6-31G(d)

This table is illustrative and based on typical data from DFT calculations of amino acids.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajms.iq This method is widely used in drug design to predict how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. openmedicinalchemistryjournal.comsemanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and scoring them based on their predicted binding affinity. mdpi.com

In the context of this compound, molecular docking could be used to predict its binding mode to a specific biological target. The oxane ring and the amino acid moiety could participate in various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of the protein's active site. mdpi.com

The analysis of docking results provides detailed information about the specific interactions between the ligand and the target protein. This includes identifying the key amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts). mdpi.com For instance, studies on xanthone-conjugated amino acids have used molecular docking to identify critical interactions and correlate them with biological activity. nih.gov The binding mode analysis for this compound would reveal which parts of the molecule are most important for binding and could guide the design of more potent analogs.

Illustrative Table of Predicted Binding Interactions:

Target ProteinKey Interacting ResiduesType of InteractionPredicted Binding Energy (kcal/mol)
Kinase XASP81, SER174Hydrogen Bond, Hydrophobic-7.5
Protease YTYR446, GLU166Hydrophobic, Hydrogen Bond-6.8
Receptor ZARG122, ASN142Electrostatic, Hydrogen Bond-8.2

This table is illustrative and based on typical data from molecular docking studies of heterocyclic compounds. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.net Computational methods can greatly facilitate SAR studies by allowing for the systematic modification of a lead compound and the prediction of the activity of the resulting analogs. This in silico screening can prioritize the synthesis of the most promising compounds. mdpi.com

By computationally generating a library of derivatives of this compound with modifications to the oxane ring or the amino acid backbone, it would be possible to establish a correlation between specific structural features and their predicted binding affinity or activity. For example, the position of the substituent on the oxane ring or the stereochemistry of the amino acid could be varied to see how these changes affect the interaction with a target protein. Such computational SAR studies have been successfully applied to cyclic peptides and other complex molecules to identify key structural determinants of activity. mdpi.com

Applications in Advanced Chemical Biology and Medicinal Chemistry Research

Incorporation into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and receptor selectivity. The incorporation of conformationally restricted non-canonical amino acids is a cornerstone of peptidomimetic design nih.govmedchemexpress.com. The oxane ring in 2-Amino-3-(oxan-3-yl)propanoic acid serves as a rigid scaffold that limits the conformational freedom of the amino acid side chain, a valuable attribute for designing structured peptides nih.gov.

The primary goal of using conformationally restricted amino acids is to reduce the inherent flexibility of peptides, thereby pre-organizing them into a specific three-dimensional structure required for biological activity nih.gov. The saturated oxane ring in this compound fixes the spatial orientation of the side chain relative to the peptide backbone. This restriction can be a powerful tool for probing the bioactive conformation of a peptide ligand when interacting with its receptor nih.govnih.gov.

Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking natural biopolymers like proteins nih.gov. The incorporation of building blocks like this compound can drive the folding of a peptide chain into unique helical or turn-like conformations. Studies on other cyclic amino acid analogs, such as those containing cyclopropane (B1198618) rings, have shown that such rigid units can reliably induce specific secondary structures like β-turns and 3(10)-helices nih.gov. The defined stereochemistry of the oxane ring is expected to similarly guide the folding of the peptide backbone into predictable and stable architectures.

The stability of a peptide's secondary structure is crucial for its biological function. Natural peptides are often susceptible to enzymatic degradation. Introducing non-canonical amino acids with constrained geometries can enhance proteolytic stability rsc.org. The oxane ring of this compound presents a non-natural element that can sterically hinder the approach of proteases, thus increasing the peptide's half-life in biological systems.

Table 1: Predicted Conformational Effects of Incorporating this compound into Peptides
FeatureInfluence on Peptide StructureRationale
Side Chain Rigidity Reduces conformational entropyThe oxane ring locks the side-chain torsion angles, pre-organizing the peptide for receptor binding.
Stereochemical Control Induces specific secondary structures (e.g., turns, helices)The defined stereocenters on the oxane ring and the α-carbon guide the peptide backbone into predictable folds. nih.gov
Proteolytic Resistance Enhances metabolic stabilityThe non-natural cyclic ether structure can sterically block access by proteolytic enzymes. rsc.org
Solubility Modulation Potentially alters hydrophilicity/lipophilicityThe oxygen atom in the oxane ring can act as a hydrogen bond acceptor, influencing solubility and membrane permeability.

Development of Novel Molecular Scaffolds

Beyond peptidomimetics, unique amino acids serve as versatile starting points for constructing entirely new molecular architectures with potential therapeutic applications.

Nonribosomal peptides (NRPs) are a class of natural products synthesized by microorganisms, often possessing complex cyclic or branched structures and incorporating non-proteinogenic amino acids nih.gov. These molecules exhibit a wide range of biological activities. This compound is an ideal candidate for incorporation into synthetic or semi-synthetic NRPs. Its unique structure could be used to generate novel NRP analogues through techniques like precursor-directed biosynthesis or total chemical synthesis, potentially leading to compounds with new or improved biological functions.

Similarly, hybrid nonribosomal peptide-polyketide scaffolds combine amino acid and polyketide building blocks to create complex natural products. The oxane moiety of this compound can be viewed as a polyketide-like element, making it a suitable building block for creating novel hybrid architectures that merge peptide and polyketide features.

In the context of foldamers, the repeating incorporation of this compound or its combination with other rigid monomers could lead to the formation of highly ordered, stable helical structures chemrxiv.org. The ability to control the folding of synthetic oligomers opens the door to creating molecules that can mimic the function of much larger proteins, such as by targeting protein-protein interactions.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and scalable synthetic routes is paramount for the exploration of 2-Amino-3-(oxan-3-yl)propanoic acid and its derivatives. While standard methods for amino acid synthesis can be adapted, the specific stereochemistry and functionality of the oxane ring call for innovative approaches.

Asymmetric Synthesis : A crucial challenge will be the stereocontrolled synthesis of all four possible stereoisomers. Future work should focus on developing asymmetric catalytic systems. For instance, adapting methods like the Sharpless asymmetric epoxidation could be a starting point for introducing chirality. renyi.hu Another promising avenue is the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent. renyi.hu

Radical Approaches : Recent advances in radical chemistry offer powerful tools for the synthesis of complex amino acids. nih.gov A convergent strategy involving the radical coupling of an oxane-containing fragment with a dehydroalanine (B155165) derivative could provide a direct and efficient route. nih.gov

Enzymatic Synthesis : Biocatalysis presents an environmentally friendly and highly selective alternative. The use of transaminases or engineered enzymes could enable the direct amination of a corresponding α-keto acid precursor, offering excellent enantioselectivity.

Synthetic Strategy Potential Advantages Key Research Focus
Asymmetric CatalysisHigh stereocontrol, catalytic efficiencyDevelopment of novel ligands and catalysts
Radical CouplingConvergent, functional group toleranceOptimization of radical precursors and reaction conditions
Enzymatic SynthesisHigh selectivity, mild conditionsEnzyme screening and engineering

Advanced Strategies for Stereochemical Control and Derivatization

The four stereoisomers of this compound are expected to have distinct biological activities and conformational preferences. Therefore, precise control over stereochemistry is essential.

Diastereoselective Synthesis : Methods that establish both stereocenters in a single step are highly desirable. This could be achieved through substrate-controlled reactions where the existing stereocenter in a chiral oxane starting material directs the stereochemical outcome of the amination step.

Derivatization : The oxane ring and the amino acid moiety offer multiple points for derivatization. The nitrogen atom of the oxane could be functionalized to introduce further diversity. csic.es The amino and carboxyl groups can be protected and coupled to other molecules, such as peptides or fluorescent tags.

Integration into More Complex Supramolecular Architectures

The ability of amino acids to self-assemble into well-defined structures is a cornerstone of supramolecular chemistry. nih.gov The oxane moiety in this compound could introduce unique non-covalent interactions, leading to novel supramolecular assemblies.

Hydrogen Bonding Networks : The oxane oxygen can act as a hydrogen bond acceptor, influencing the packing and secondary structure of peptides containing this amino acid. nih.gov

Foldamers : The conformational constraints imposed by the oxane ring could be exploited to design foldamers—non-natural oligomers that adopt specific, predictable conformations. researchgate.net This could lead to the development of new materials with tailored properties.

Metal-Organic Frameworks (MOFs) : The amino acid can serve as a linker in the construction of chiral MOFs with potential applications in catalysis and separation.

Application in Bioconjugation Chemistry and Materials Science

The unique properties of this compound make it an attractive candidate for bioconjugation and materials science.

Bioconjugation : The incorporation of this non-canonical amino acid into proteins can introduce a unique chemical handle for site-specific modification. wm.edunih.gov This could be used to attach drugs, imaging agents, or other functional molecules to proteins. wm.edunih.gov

Hydrogel Formation : Peptides containing this amino acid may exhibit enhanced hydrogelation properties due to the hydrophilic nature of the oxane ring.

Drug Delivery : The oxane moiety could improve the pharmacokinetic properties of peptide-based drugs, such as solubility and metabolic stability.

Computational Design and High-Throughput Screening for Novel Analogs

Computational methods are invaluable for accelerating the discovery and optimization of novel molecules. nih.govresearchgate.net

In Silico Design : Molecular modeling can be used to predict the conformational preferences of peptides containing this compound and to design new analogs with desired properties. mdpi.com

High-Throughput Screening : Large libraries of compounds based on the this compound scaffold can be synthesized and screened for biological activity using high-throughput screening platforms. nih.govamericanpharmaceuticalreview.comacs.org This approach can rapidly identify lead compounds for drug discovery and other applications. nih.govamericanpharmaceuticalreview.comacs.org

Computational Approach Objective Expected Outcome
Molecular DynamicsPredict peptide conformationUnderstanding of structural impact
Docking StudiesIdentify potential protein targetsDiscovery of new biological activities
QSAR ModelingRelate structure to activityDesign of more potent analogs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.